カブラレアクトン

説明

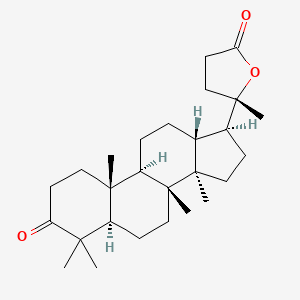

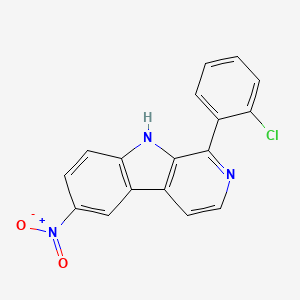

Cabralealactone is a compound isolated from Cabralea eichleriana DC. (Meliaceae), with a dammarane skeleton. It is one of several compounds identified from this source, including cabraleone, ocotillone, cabraleadiol, and more. The configurations of some related compounds have been revised (Rao, Meshulam, Zelnik, & Lavie, 1975).

Synthesis Analysis

Molecular Structure Analysis

Cabralealactone has a dammarane skeleton. This structure is a characteristic feature of the compounds isolated from Cabralea eichleriana. The specific stereochemistry of Cabralealactone is not detailed in the available literature.

Chemical Reactions and Properties

In a study, the hepato- and DNA-protective effects of standardized extracts of Cleome brachycarpa, which contains cabralealactone, were investigated. This indicates potential anti-inflammatory properties of Cabralealactone, suggesting its involvement in oxidative stress and liver injury amelioration (Malik et al., 2018).

科学的研究の応用

抗炎症剤

カブラレアクトンは、抗炎症剤としての可能性について研究されています {svg_1} {svg_2}. カブラレアクトンのインシリコおよびインビボでの特性評価は、抗炎症剤としての可能性を示唆しています {svg_3} {svg_4}. これらの化合物は、シクロオキシゲナーゼ-2と腫瘍壊死因子アルファ(TNF-α)との分子ドッキングに供され、その後、分子動力学研究が行われました {svg_5} {svg_6}.

肝保護効果

カブラレアクトンは、肝保護効果があることが判明しています {svg_7} {svg_8}. ある研究では、ラットに腹腔内注射で四塩化炭素(CCl4)を投与して肝毒性を誘発しました {svg_9} {svg_10}. カブラレアクトンの肝保護効果は、標準薬であるクラバジンと比較されました {svg_11} {svg_12}.

DNA損傷保護効果

カブラレアクトンは、DNA損傷保護効果も期待できます {svg_13} {svg_14}. ラットで肝毒性を誘発したのと同じ研究で、カブラレアクトンは、CCl4誘発毒性に対するDNA損傷保護効果があることが判明しました {svg_15} {svg_16}.

肝細胞の正常な構造の回復

カブラレアクトンは、肝細胞の正常な構造を回復させることが判明しています {svg_17} {svg_18}. これは、CCl4+カブラレアクトンを投与したラット群の肝臓切片で観察されました {svg_19} {svg_20}.

主な原因物質の阻害剤

カブラレアクトンは、主な原因物質、すなわちシクロオキシゲナーゼ-2とTNF-αの阻害剤として使用できる可能性があります {svg_21} {svg_22}. これは、特定された化合物をシクロオキシゲナーゼ-2とTNF-αとの分子ドッキングに供したインシリコ研究から結論付けられました {svg_23} {svg_24}.

酸化ストレスと肝臓損傷の抑制

カブラレアクトンは、酸化ストレスと肝臓損傷を抑制することができます {svg_25} {svg_26}. これは、ラットで肝毒性を誘発した研究で観察されました {svg_27} {svg_28}.

作用機序

Target of Action

Cabralealactone primarily targets cyclooxygenase-2 (COX-2) and tumor necrosis factor alpha (TNF-α) . These targets play a significant role in inflammation and immune responses. Cabralealactone also displays antimycobacterial activity against Mycobacterium tuberculosis and exhibits cytotoxicity against certain cancer cell lines, including breast cancer and small-cell lung cancer .

Mode of Action

Cabralealactone interacts with its targets (COX-2 and TNF-α) by binding to their active sites, thereby inhibiting their function . This interaction leads to a reduction in the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX-2 and TNF-α by cabralealactone affects the inflammatory response pathway. By inhibiting these targets, cabralealactone reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Result of Action

Cabralealactone has been shown to confer hepatoprotective and DNA-damage protective effects against carbon tetrachloride (CCl4)-induced toxicity . It successfully restores the normal architecture of hepatocytes . In addition, it has antimycobacterial activity against Mycobacterium tuberculosis and exhibits cytotoxicity against certain cancer cell lines .

特性

IUPAC Name |

(5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-20H,7-16H2,1-6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLGXQBEFHYZHI-QPBHWVAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316890 | |

| Record name | Cabralealactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19865-87-3 | |

| Record name | Cabralealactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19865-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabralealactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the reported biological activity of Cabralealactone?

A1: Cabralealactone has demonstrated potential anti-inflammatory effects in a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity. [] The compound, in combination with solasodin and salvadorin, showed promising results in restoring normal liver architecture and combating oxidative stress. [] Additionally, Cabralealactone exhibited cytotoxic activity against human breast cancer cells (MCF-7). []

Q2: What is the mechanism of action for Cabralealactone's reported anti-inflammatory effects?

A2: While the exact mechanism is still under investigation, in silico studies suggest that Cabralealactone may exert its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and tumor necrosis factor alpha (TNF-α), two key players in the inflammatory cascade. [] Molecular docking and molecular dynamics studies support this hypothesis. []

Q3: What is the chemical structure of Cabralealactone?

A3: Cabralealactone is a dammarane-type triterpenoid. Its structure consists of a tetracyclic core with various functional groups. You can find its detailed structure in the references provided. [, , , , , , ]

Q4: Has Cabralealactone's efficacy been evaluated in any in vivo models?

A4: Yes, a study investigated the hepato- and DNA-protective effects of Cabralealactone in combination with standardized extracts of Cleome brachycarpa (solasodin) and Salvadora oleioides (salvadorin) in a rat model of CCl4-induced hepatotoxicity. [] The combination therapy showed promising results in ameliorating liver damage. []

Q5: Are there any studies on the structure-activity relationship (SAR) of Cabralealactone?

A5: While specific SAR studies focusing solely on Cabralealactone are limited in the provided research, one study observed that a seco structure in the A ring of dammarane-type triterpenoids might play a role in cytotoxic activity. [] Further research is needed to establish a comprehensive SAR profile for Cabralealactone.

Q6: What analytical techniques are used to characterize and quantify Cabralealactone?

A6: Researchers commonly employ spectroscopic techniques like infrared spectroscopy (IR), high-resolution mass spectrometry (HR-ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) to determine the structure and identity of Cabralealactone. [, , ] These techniques help elucidate the compound's structural features and confirm its presence in plant extracts.

Q7: What are the sources of Cabralealactone?

A7: Cabralealactone has been isolated from various plant sources, particularly those belonging to the Meliaceae family. Some of the reported sources include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-pyrido[3,4-b]indole](/img/no-structure.png)

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)